molecular formula C18H28O4 B1314249 Diethyl 2,2'-(adamantane-1,3-diyl)diacetate CAS No. 81657-07-0

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

Cat. No. B1314249
CAS RN: 81657-07-0
M. Wt: 308.4 g/mol
InChI Key: OKUZLGBPKJLVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate is a chemical compound with the molecular formula C18H28O4 . It is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The exposure of starting materials to bromine or iodine forms a charge transfer complex by attacking the less substituted methylene group, due to stereo-electronic factors, followed by synchronous cyclization to form the stable 1-adamantyl cation ion pair, leading to the products .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • Palladium-Catalyzed Arylation : Diethyl 2,2'-(adamantane-1,3-diyl)diacetate is involved in palladium-catalyzed arylation reactions. These reactions are significant in organic synthesis for creating complex molecules and have been studied with various adamantane derivatives (Averin et al., 2011).

  • Polyimide Synthesis : This compound also plays a role in the synthesis of new adamantane-based polyimides. These polymers have applications in materials science due to their thermal stability and unique structural properties (Hsiao & Li, 1998).

  • Synthesis of Diethanoic Acids : It is used in the synthesis of diethanoic acids of the adamantane series, which are valuable both as end products and for the preparation of other functional derivatives (Butenko et al., 1992).

Advanced Materials and Polymer Research

  • Cardo Polyamides : The adamantane derivative is crucial in creating new cardo polyamides. These materials have specific structural properties making them suitable for various industrial applications (Hsiao & Li, 1999).

  • Polyimide Properties Analysis : Studies on adamantane-based polyimides focus on their thermal, mechanical, and optical properties. These analyses are essential for applications in high-performance materials (Miao et al., 2020).

Spectroscopic and Structural Analysis

  • Spectroscopy Studies : Diethyl 2,2'-(adamantane-1,3-diyl)diacetate has been modeled and synthesized for spectroscopic studies. These studies include UV, IR, and NMR spectroscopy, which are crucial for understanding molecular structures and properties (Almodarresiyeh et al., 2014).

Biological and Pharmaceutical Research

  • Biological Activity Investigations : The adamantane derivatives are studied for their potential biological activities, including antiviral properties. This research is crucial for developing new pharmaceuticals and therapeutic agents (Aigami et al., 1975).

  • Antitubercular Potential : Research into adamantane aminoethers with potential antitubercular properties illustrates the medical significance of these compounds. The structure-activity relationship is key to developing effective treatments for tuberculosis (Foscolos et al., 2017).

properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZLGBPKJLVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543462
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

CAS RN

81657-07-0
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Reactant of Route 3
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Reactant of Route 4
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Reactant of Route 5
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Reactant of Route 6
Reactant of Route 6
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

Citations

For This Compound
2
Citations
BEK Barth, BA Tkachenko, JP Eussner… - …, 2014 - ACS Publications
A series of new adamantane and diamantane hydrazides was synthesized and coupled with organo-functionalized Sn/S clusters of the general type [R 1 Sn 4 S 6 ] (R 1 = CMe 2 CH 2 …
Number of citations: 35 pubs.acs.org
EA Ivleva, IS Grinʼ, IS Uchaev… - Russian Journal of Organic …, 2020 - Springer
The kinetics of oxidation of 16 carboxylic acid esters of the adamantane series in the system H 2 SO 4 –HNO 3 have been studied, and the effective rate constants have been determined…
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.